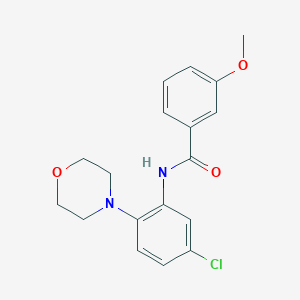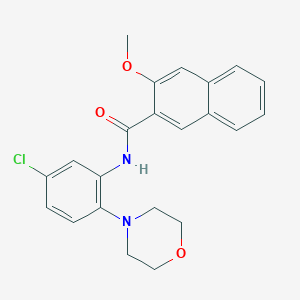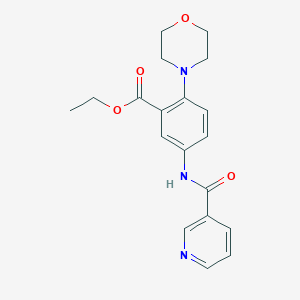![molecular formula C22H22ClN3O4S B369912 5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide CAS No. 1010859-78-5](/img/structure/B369912.png)
5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a piperazine moiety with a methylsulfonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the furan ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the chlorophenyl group but has a different core structure.
2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate: Another compound with a chlorophenyl group, but with a quinoline core and different substituents.
Uniqueness
5-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide is unique due to its combination of a furan ring, a chlorophenyl group, and a piperazine moiety with a methylsulfonyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1010859-78-5 |
|---|---|
Molecular Formula |
C22H22ClN3O4S |
Molecular Weight |
459.9g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-31(28,29)26-14-12-25(13-15-26)19-5-3-2-4-18(19)24-22(27)21-11-10-20(30-21)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3,(H,24,27) |
InChI Key |
YQCIOWLXQNRHEP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dimethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B369919.png)
![3-isopropoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B369941.png)
![N-acetyl-N'-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiourea](/img/structure/B369944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B369951.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]nicotinamide](/img/structure/B369972.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B369985.png)

![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370064.png)
![2-(4-ethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370066.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B370068.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B370073.png)
![N-[4-methyl-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B370082.png)
